Z-His-NH2
Overview
Description
. It is a derivative of histidine, an essential amino acid, and is often used in peptide synthesis and biochemical research.
Mechanism of Action
Target of Action
Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide
Mode of Action
It’s known that the histidine residue in this compound plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.
Biochemical Pathways
For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions
Pharmacokinetics
The size of nanoparticles like this compound can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that histidine, a component of this compound, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO
Biochemical Analysis
Biochemical Properties
Z-His-NH2, being a derivative of histidine, shares many of its biochemical properties. Histidine is known for its versatility in molecular interactions due to its unique molecular structure . It can participate in various types of interactions, including cation-π interactions, π-π stacking interactions, and hydrogen-π interactions . These interactions are crucial for the role of this compound in biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to histidine, it may influence cell function in similar ways. Histidine is known to interact with various proteins and enzymes, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. This is based on the known properties of histidine, which can act as a proton acceptor, making it a key residue in enzyme catalytic reactions .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to histidine metabolism. Histidine is part of the shikimic acid pathway, which is involved in the biosynthesis of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-NH2 typically involves the protection of the amino group of histidine using a carbamate protecting group. One common method is the use of carbobenzoxy (Cbz) chloride in the presence of a mild base . The reaction proceeds under mild conditions and results in the formation of the protected histidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-His-NH2 undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Z-His-NH2 is widely used in scientific research due to its versatility:
Chemistry: Used in peptide synthesis as a protected histidine derivative.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
Z-His-NHNH2: A hydrazide derivative with similar protective properties.
Z-His-OMe: A methyl ester derivative used in peptide synthesis.
Uniqueness
Z-His-NH2 is unique due to its specific protective group, which provides stability and reactivity under mild conditions. This makes it particularly useful in peptide synthesis and biochemical research .
Properties
IUPAC Name |
benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGCKUYWFCKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305128 | |
Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16706-41-5 | |
Record name | NSC169177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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